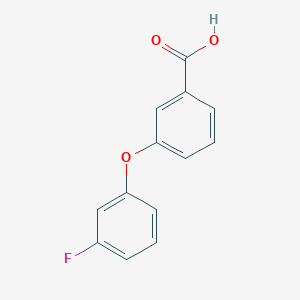

3-(3-Fluorophenoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-10-4-2-6-12(8-10)17-11-5-1-3-9(7-11)13(15)16/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIPEQMXZPGDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Fluorophenoxy Benzoic Acid and Its Analogs

Retrosynthetic Approaches to the 3-(3-Fluorophenoxy)benzoic Acid Scaffold

Retrosynthetic analysis of this compound reveals two primary disconnection points around the central ether oxygen, leading to logical synthetic precursors. The most common disconnections are the C-O bonds linking the two aromatic rings.

Disconnection A (Ar-O Bond): This approach involves disconnecting the bond between the phenoxy oxygen and the benzoic acid ring. This leads to 3-hydroxybenzoic acid and a 3-fluorophenyl electrophile (such as 1-fluoro-3-iodobenzene (B1666204) or 1-bromo-3-fluorobenzene) as the key synthons. The forward synthesis would then involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Disconnection B (Ar-O Bond): Alternatively, disconnection of the bond between the oxygen and the fluorinated phenyl ring suggests 3-fluorophenol (B1196323) and a 3-halobenzoic acid (e.g., 3-bromobenzoic acid) as the starting materials. This strategy is also amenable to classic and modern etherification methodologies.

A secondary retrosynthetic approach involves the formation of the carboxylic acid group at a later stage. This would start with a precursor like 3-(3-fluorophenoxy)toluene, which can be subsequently oxidized to the desired benzoic acid. However, the direct formation of the diaryl ether bond is generally more convergent and widely employed.

Established Synthetic Routes for Phenoxybenzoic Acids

Several well-established methods for the synthesis of diaryl ethers are applicable to the preparation of this compound. These include classical copper-catalyzed reactions, pathways involving protection and deprotection of functional groups, and modern palladium-catalyzed strategies.

Etherification Reactions (e.g., Copper-catalyzed Ullmann-type couplings)

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. In the context of this compound synthesis, this can be approached in two ways: reacting 3-fluorophenol with a 3-halobenzoic acid or reacting 3-hydroxybenzoic acid with a 3-halo-fluorobenzene.

Traditionally, these reactions require harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder. However, modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts (e.g., CuI, Cu2O) in the presence of a ligand and a base, allowing for milder reaction conditions. The choice of solvent is also crucial, with polar aprotic solvents like DMF, DMSO, or NMP being commonly employed.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Hydroxybenzoic acid | 1-Fluoro-3-iodobenzene | CuI | K2CO3 | DMF | 120-150 | Moderate to Good |

| 3-Fluorophenol | 3-Bromobenzoic acid | Cu2O | Cs2CO3 | NMP | 100-130 | Moderate to Good |

Note: The yields in Ullmann-type reactions can be variable and are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Esterification and Subsequent Hydrolysis Pathways

An alternative strategy involves the protection of the carboxylic acid functionality as an ester prior to the diaryl ether bond formation. This is particularly useful to avoid potential side reactions and to improve the solubility of the reactants. The synthesis typically proceeds in two steps:

Esterification: The starting hydroxybenzoic acid (e.g., 3-hydroxybenzoic acid) is first converted to its corresponding ester, commonly a methyl or ethyl ester, through Fischer esterification (reaction with the alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide in the presence of a base.

Ether Formation: The resulting ester then undergoes a diaryl ether coupling reaction, such as an Ullmann condensation, with the appropriate aryl halide.

Hydrolysis: The final step is the hydrolysis of the ester group back to the carboxylic acid, which is typically achieved under basic conditions (e.g., using NaOH or KOH) followed by acidification.

| Step | Reactants | Reagents | Solvent | Conditions |

| 1. Esterification | 3-Hydroxybenzoic acid, Methanol (B129727) | H2SO4 (catalytic) | Methanol | Reflux |

| 2. Ullmann Coupling | Methyl 3-hydroxybenzoate, 1-Fluoro-3-iodobenzene | CuI, Ligand, Base | DMF | Heat |

| 3. Hydrolysis | Methyl 3-(3-fluorophenoxy)benzoate | NaOH, H2O/MeOH | Methanol/Water | Reflux, then HCl |

Palladium-Catalyzed Cross-Coupling Strategies

In recent decades, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of diaryl ethers. These methods offer several advantages over the traditional Ullmann reaction, including milder reaction conditions, lower catalyst loadings, and a broader substrate scope.

The synthesis of this compound via a Buchwald-Hartwig-type C-O coupling reaction would involve the reaction of an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Similar to the Ullmann reaction, either 3-fluorophenol can be coupled with a 3-halobenzoic acid derivative, or 3-hydroxybenzoic acid (or its ester) can be coupled with a 3-halo-fluorobenzene.

| Aryl Halide/Triflate | Phenol | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 3-Bromobenzoic acid | 3-Fluorophenol | Pd2(dba)3 | XPhos | K3PO4 | Toluene or Dioxane | 80-110 |

| Methyl 3-bromobenzoate | 3-Fluorophenol | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 80-110 |

| 1-Fluoro-3-iodobenzene | Methyl 3-hydroxybenzoate | PdCl2(dppf) | dppf | NaOtBu | Dioxane | 90-120 |

Novel Synthetic Approaches and Optimized Reaction Conditions for this compound Synthesis

Research continues to focus on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of diaryl ethers. For this compound, this includes the use of novel catalyst systems and the optimization of existing protocols.

Recent advancements in Ullmann-type couplings have explored the use of ligand-free copper-catalyzed systems or the application of microwave irradiation to accelerate the reaction and improve yields. For instance, the use of copper nanoparticles as catalysts has shown promise in reducing reaction times and temperatures.

Furthermore, optimizations in palladium-catalyzed reactions involve the development of more active and stable catalysts and ligands that can facilitate the coupling of challenging substrates, such as electron-rich aryl chlorides. The use of greener solvents and energy sources is also an area of active investigation.

Derivatization Strategies and Synthesis of Functionalized Analogs of this compound

The this compound scaffold can be readily derivatized to generate a library of functionalized analogs for various applications. The primary sites for modification are the carboxylic acid group and the aromatic rings.

Derivatization of the Carboxylic Acid:

Amide Formation: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with a primary or secondary amine to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Ester Formation: As mentioned previously, the carboxylic acid can be esterified with various alcohols under acidic conditions (Fischer esterification) or by reaction of the corresponding acyl chloride with an alcohol.

Functionalization of the Aromatic Rings:

Electrophilic Aromatic Substitution: The electron-rich nature of the phenoxy-substituted ring and the meta-directing effect of the carboxylic acid group on the other ring can be exploited for electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce additional functional groups. The positions of substitution will be directed by the existing substituents.

These derivatization strategies allow for the systematic modification of the physicochemical and biological properties of the this compound core structure.

Amide Formation

The conversion of this compound to its corresponding amides is a common and crucial transformation for creating libraries of compounds for biological screening. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine.

A variety of modern coupling reagents can be employed for this purpose. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for peptide coupling chemistry, facilitating the attachment of the this compound scaffold to molecular structures, for instance, in the development of Aurora A inhibitors. semanticscholar.org Other common coupling agents include DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce side reactions. nih.govsciepub.com

The direct amidation of benzoic acids with amines can also be achieved under various catalytic conditions. For example, boric acid has been shown to be an effective catalyst for the amidation of benzoic acid with benzylamine (B48309) at reflux in toluene, affording high yields of the corresponding amide. sciepub.com Another approach involves the use of titanium(IV) chloride in pyridine (B92270) at elevated temperatures, which facilitates the direct condensation of carboxylic acids and amines. nih.gov While these general methods are applicable, specific conditions for this compound would require optimization based on the chosen amine and coupling strategy.

Below is a table illustrating representative amide formation reactions from benzoic acid analogs, which can be adapted for this compound.

Table 1: Representative Amide Formation Reactions

| Carboxylic Acid | Amine | Coupling Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzoic Acid | Benzylamine | Boric Acid (1 mol%) | Toluene | Reflux | 89 | sciepub.com |

| Benzoic Acid | Aniline | TiCl4 | Pyridine | 85 | 98 | nih.gov |

| Phenylacetic Acid | Phenylpiperazine | B(OCH2CF3)3 | MeCN | 80 | 76 |

Carboxylic Acid and Ester Modifications

Esterification of this compound provides another avenue for derivatization, leading to compounds with altered physicochemical properties. The classic Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a common method. up.pt For instance, the esterification of benzoic acid with methanol using a sulfuric acid catalyst at reflux yields methyl benzoate. up.pt This method can be applied to produce a variety of alkyl and aryl esters of this compound.

More contemporary methods offer milder conditions and broader substrate scope. For example, mechanically induced solvent-free esterification using reagents like iodine and potassium hypophosphite or potassium iodide and triethyl phosphite (B83602) at room temperature has been developed for benzoic acid and its derivatives. nih.gov These methods are advantageous for their green chemistry profile. Additionally, solid acid catalysts, such as modified montmorillonite (B579905) K10, have been effectively used for the solvent-free esterification of substituted benzoic acids with various alcohols, providing high yields.

The following table presents examples of esterification reactions of benzoic acid analogs, which are applicable to this compound.

Table 2: Representative Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzoic Acid | Methanol | H2SO4 | Methanol | Reflux | ~60-70 | up.pt |

| Benzoic Acid | p-Cresol | I2/KH2PO2 | None (mechanochemical) | RT | 87 | nih.gov |

| Benzoic Acid | Methanol | Modified Montmorillonite K10 | None | Reflux | High |

Incorporation into Complex Molecular Architectures

The this compound scaffold serves as a valuable starting point for the synthesis of more intricate and biologically active molecules. The diaryl ether linkage is a common motif in a range of natural products and pharmaceutical agents. nih.gov The synthesis of such complex structures often relies on the initial formation of the this compound core, followed by a series of functional group transformations and coupling reactions.

One of the primary strategies for constructing the core of this compound and its analogs is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. google.com For the synthesis of this compound, this would involve the reaction of a 3-halobenzoic acid with 3-fluorophenol in the presence of a copper catalyst. Modern variations of the Ullmann reaction often utilize ligands to improve reaction efficiency and allow for milder conditions. nih.govnih.gov

Once formed, the this compound can be further elaborated. For example, the carboxylic acid can be converted to an amide and then participate in further cyclization reactions to form heterocyclic systems. This approach has been used in the synthesis of various bioactive compounds, including P2Y14 receptor antagonists.

An example of the incorporation of a related phenoxybenzoic acid derivative into a more complex structure is in the synthesis of xanthones. The process can involve an Ullmann condensation to form a 2-aryloxybenzoic acid, which then undergoes an electrophilic cycloacylation to yield the xanthone (B1684191) core. up.pt This highlights the utility of phenoxybenzoic acids as key intermediates in the construction of complex polycyclic systems.

The development of novel therapeutics often involves the use of such building blocks. For instance, derivatives of 3-amido-5-aryl benzoic acids have been designed and synthesized as potent P2Y14R antagonists with potential applications in treating acute gouty arthritis. researchgate.net Similarly, 1,2,4-oxadiazole (B8745197) derivatives of benzoic acid have been investigated for their potential to modulate premature translation termination, a mechanism relevant to certain genetic diseases. google.com These examples underscore the importance of this compound and its analogs as foundational structures in the design and synthesis of complex and medicinally relevant molecules.

Structural Characterization and Elucidation of 3 3 Fluorophenoxy Benzoic Acid

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental to elucidating the molecular structure of a chemical compound. For 3-(3-Fluorophenoxy)benzoic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) would be required for a thorough analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific atomic nuclei.

¹H NMR: Proton NMR would be used to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). This would help to confirm the substitution pattern on the two aromatic rings.

¹³C NMR: Carbon-13 NMR would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic rings. The chemical shifts would be influenced by the electronegative fluorine and oxygen atoms.

¹⁹F NMR: Fluorine-19 NMR is a crucial technique for fluorinated compounds. It would provide a specific signal for the fluorine atom, and its coupling with neighboring protons and carbons would further confirm the structure.

Currently, no experimental ¹H, ¹³C, or ¹⁹F NMR data for this compound has been found in the public domain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for:

The O-H stretch of the carboxylic acid, typically a broad band.

The C=O stretch of the carbonyl group.

The C-O-C stretch of the ether linkage.

The C-F stretch of the fluorinated aromatic ring.

Aromatic C-H and C=C stretching and bending vibrations.

Specific experimental IR spectra for this compound are not currently available in surveyed literature.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise molecular weight and elemental formula of a compound. While experimental data is unavailable, predicted HRMS data for this compound (C₁₃H₉FO₃) suggests a monoisotopic mass of 232.05357 Da. chemicalbook.com Predicted m/z values for common adducts are presented in the table below.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 233.06085 |

| [M+Na]⁺ | 255.04279 |

| [M-H]⁻ | 231.04629 |

X-ray Crystallographic Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Quality Assessment

To perform X-ray crystallography, single crystals of high quality are required. This would typically involve dissolving the purified this compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Various techniques such as slow evaporation, vapor diffusion, or cooling crystallization would be explored. The quality of the resulting crystals would then be assessed using microscopy.

There are no published reports detailing the successful crystallization of this compound.

Unit Cell Parameters and Space Group Determination

Once a suitable crystal is obtained, X-ray diffraction analysis would determine its fundamental crystallographic parameters. These include the dimensions of the unit cell (the smallest repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal.

As no crystal structure has been reported, the unit cell parameters and space group for this compound remain undetermined.

Molecular Conformation and Dihedral Angle Analysis

The molecular structure of this compound consists of two phenyl rings linked by an ether oxygen atom. The conformation of the molecule is not planar. The dihedral angle, which is the angle between the planes of the two aromatic rings, is a critical parameter in defining its three-dimensional shape. For the related compound 4-(4-fluorophenoxy)benzoic acid, the dihedral angle between the two benzene (B151609) rings has been reported to be 70.99 (5)°. nih.gov In another similar structure, 3-fluoro-4-methylbenzoic acid, the molecule is nearly planar, with a small dihedral angle of 6.2 (1)° between the benzene ring and the carboxyl group. researchgate.net

The conformation is also influenced by the orientation of the carboxylic acid group relative to its attached phenyl ring. In many benzoic acid derivatives, the degree of twist around the C-C bond connecting the carboxylic group to the phenyl ring is an important conformational feature. chemrxiv.org Density Functional Theory (DFT) calculations can be used to predict the potential energy landscape for the dihedral angles, providing insight into the most stable conformations. researchgate.net

Intermolecular Interactions (Hydrogen Bonding, C-H...O, C-H...π, π-π stacking)

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of many carboxylic acids is the hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This typically results in the formation of a centrosymmetric dimer, creating a characteristic R²₂(8) ring motif. nih.gov For a molecule to be capable of hydrogen bonding with an identical molecule, it must possess a hydrogen bond donor (like a hydrogen atom attached to an oxygen, nitrogen, or fluorine) and a hydrogen bond acceptor (an oxygen, nitrogen, or fluorine atom). youtube.com

C-H...O Interactions: In addition to the strong O-H...O hydrogen bonds, weaker C-H...O interactions also play a role in stabilizing the crystal structure. These interactions involve a hydrogen atom attached to a carbon atom of a phenyl ring and an oxygen atom, either from a carboxylic acid group or the ether linkage. These interactions help to link the primary hydrogen-bonded dimers into larger assemblies. nih.govrsc.org

C-H...π Interactions: C-H...π interactions, where a C-H bond points towards the electron-rich π-system of an aromatic ring, are also observed. nih.govrsc.org The nature of C-H...π interactions is primarily based on dispersion forces, with a smaller electrostatic contribution, distinguishing them from conventional hydrogen bonds. rsc.org

π-π Stacking: Aromatic rings in adjacent molecules can interact through π-π stacking. rsc.org The strength of this interaction is influenced by the electron density of the π orbitals, which can be affected by substituents on the rings. rsc.org Hydrogen bonding can influence the strength of π-π stacking interactions by affecting the π electron density. rsc.org

Supramolecular Assembly and Crystal Packing Motifs

The interplay of the various intermolecular interactions described above leads to the formation of a well-defined three-dimensional supramolecular assembly. The primary building block is often the hydrogen-bonded dimer. These dimers then further assemble through weaker interactions like C-H...O and C-H...π forces. nih.govrsc.org

Hirshfeld Surface and Fingerprint Plot Analysis for Molecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. set-science.comnih.gov The Hirshfeld surface is generated by partitioning the space in a crystal between molecules.

The d_norm surface, which is mapped onto the Hirshfeld surface, uses a color scale to indicate intermolecular contacts. set-science.com

Red spots highlight contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.govresearchgate.net

White areas represent contacts that are approximately at the van der Waals distance. set-science.com

Blue regions show contacts that are longer than the van der Waals radii. set-science.comnih.gov

2D Fingerprint Plots are derived from the Hirshfeld surface and provide a quantitative summary of the different intermolecular contacts. crystalexplorer.net Each point on the plot corresponds to a specific pair of d_e (distance to the nearest nucleus external to the surface) and d_i (distance to the nearest nucleus internal to the surface) values. The plot can be decomposed to show the percentage contribution of different types of interactions to the total Hirshfeld surface area. set-science.com

For example, a typical fingerprint plot for a molecule with hydrogen bonding would show distinct "spikes" corresponding to the O-H...O interactions. Other regions of the plot would represent H...H, C...H/H...C, and other contacts. set-science.com This analysis provides a detailed fingerprint of the intermolecular interactions that stabilize the crystal structure. crystalexplorer.netniscpr.res.in

Computational and Theoretical Investigations of 3 3 Fluorophenoxy Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory (DFT) and Hartree-Fock (HF) Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in elucidating the fundamental properties of 3-(3-Fluorophenoxy)benzoic acid. These methods are used to determine the optimized molecular geometry and to predict various electronic and spectroscopic properties. nih.govnih.gov DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are frequently employed to calculate the equilibrium geometry and vibrational frequencies of benzoic acid derivatives. nih.govnih.govvjst.vn These calculations have shown that such molecules can form stable dimeric structures through hydrogen bonding between the carboxylic acid groups. nih.govvjst.vn

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity and Kinetic Stability

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the reactivity and kinetic stability of a molecule. libretexts.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For derivatives of benzoic acid, DFT calculations are used to determine the energies of these frontier orbitals. nih.govnih.gov This analysis helps in predicting how the molecule will interact with other chemical species. For instance, the HOMO and LUMO energy levels provide insights into the molecule's potential as an electron donor or acceptor in chemical reactions. libretexts.orgresearchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data for a Representative Benzoic Acid Derivative

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: Specific HOMO and LUMO energy values for this compound require dedicated computational studies, which are not publicly available in the searched literature. The table illustrates the typical data generated from such an analysis.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to identify sites that are prone to electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays different colors to represent varying electrostatic potentials. Regions of negative potential, typically colored red, indicate an excess of electrons and are susceptible to attack by electrophiles. Conversely, areas with positive potential, shown in blue, are electron-deficient and are likely to be targeted by nucleophiles.

In the case of this compound, the MEP surface would highlight the electronegative oxygen atoms of the carboxyl group and the fluorine atom as regions of high electron density (red or yellow), making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the carboxyl group would appear as a region of positive potential (blue), indicating its susceptibility to nucleophilic attack. Such analyses are crucial for understanding intermolecular interactions and predicting the molecule's binding behavior. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful means to study the time-dependent behavior of molecules, providing insights into their conformational changes and interactions with their environment. nih.gov

Solvent Effects and Aggregation Behavior

The behavior of this compound can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations can model the interactions between the solute molecule and solvent molecules, revealing how the solvent affects its conformation and properties. nih.gov Furthermore, these simulations can investigate the tendency of the molecules to aggregate. For benzoic acid and its derivatives, hydrogen bonding plays a significant role in the formation of dimers and larger aggregates, a phenomenon that can be explored in detail using MD simulations. nih.govvjst.vnnih.gov Studies on benzoic acid have shown that confinement can impact its liquid collective dynamics and lead to the formation of high-density liquid states. nih.gov

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule, such as this compound, might bind to a biological target, typically a protein. nih.govnih.gov These studies are fundamental in drug discovery and development for identifying potential therapeutic agents. nih.govnih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank. nih.gov The structure of the ligand, in this case, this compound, is then computationally "docked" into the active site of the protein. The docking process explores various possible binding orientations and conformations of the ligand within the active site and calculates a "docking score" for each pose, which estimates the binding affinity. nih.gov

For example, docking studies on benzoic acid derivatives against the main protease of SARS-CoV-2 have been conducted to evaluate their potential antiviral activity. nih.govnih.gov These studies predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov

Table 2: Illustrative Molecular Docking Data for a Benzoic Acid Derivative with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Protein Name | Value | e.g., TYR-23, LYS-45, ARG-101 |

Note: Specific docking results for this compound depend on the chosen biological target and are not available in the general literature. This table serves as an example of the data generated from such studies.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

The exploration of a molecule's therapeutic utility is fundamentally rooted in understanding how its chemical structure relates to its biological activity. SAR and QSAR are cornerstone methodologies in this endeavor, providing both qualitative and quantitative insights to drive drug discovery.

For a compound like this compound, SAR studies would systematically explore the impact of modifying its various components. This could involve altering the position of the fluorine atom on the phenoxy ring, substituting it with other halogens or functional groups, or modifying the carboxylic acid group. Each modification would be correlated with changes in a measured biological endpoint, such as enzyme inhibition or receptor binding affinity. This iterative process helps to identify the key structural features, or pharmacophores, that are essential for activity.

Advanced Applications of 3 3 Fluorophenoxy Benzoic Acid in Chemical Sciences

Role as a Versatile Synthetic Building Block and Intermediate in Organic Synthesis

3-(3-Fluorophenoxy)benzoic acid is a valuable building block in organic synthesis, primarily due to the reactivity of its carboxylic acid group. This functional group allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. The presence of the fluoro-substituted phenoxy group also influences the electronic properties and conformational flexibility of the resulting derivatives, which can be crucial for their intended biological activity.

The most common synthetic applications involve the conversion of the carboxylic acid to amides, esters, and other related functional groups. These reactions are typically straightforward, employing standard coupling reagents. For instance, the synthesis of various amides and esters is often a key step in creating libraries of compounds for biological screening. The general synthetic route often involves the activation of the carboxylic acid followed by reaction with a suitable amine or alcohol.

The versatility of this compound as an intermediate is highlighted in the preparation of a wide range of heterocyclic and polyfunctional compounds. Its structural framework is a common feature in the design of molecules targeting various biological systems.

Applications in Pharmaceutical and Medicinal Chemistry Research (Excluding Clinical Human Trial Data)

The this compound motif is a privileged structure in medicinal chemistry, serving as a foundation for the design and synthesis of numerous compounds with significant pharmacological potential.

The core structure of this compound has been extensively utilized in the design of novel therapeutic agents. By modifying the carboxylic acid group and introducing various substituents on the aromatic rings, chemists have been able to synthesize a plethora of new chemical entities. A notable example is the synthesis of a series of fluorophenoxyanilides, which were designed as simplified analogues of ω-conotoxin GVIA mimetics for the study of N-type calcium channel inhibition.

The synthesis of these novel compounds often involves multi-step reaction sequences. For example, the synthesis of certain D3 dopamine (B1211576) receptor ligands has been accomplished using substituted benzoic acids as starting materials. These acids are first converted to their corresponding methyl esters, followed by O-alkylation and subsequent hydrolysis to yield the desired fluoroethoxy benzoic acids ebi.ac.uk. Similarly, the preparation of benzoylthioureido derivatives targeting carbonic anhydrase enzymes involves the initial formation of a benzoyl isothiocyanate intermediate, which is then reacted with an appropriate amine nih.gov.

Derivatives of this compound have shown significant promise as inhibitors of various enzymes implicated in disease pathogenesis.

Carbonic Anhydrase Inhibition: Several studies have focused on designing and synthesizing benzoic acid derivatives as potent inhibitors of human carbonic anhydrase (hCA) isoforms. For instance, a series of novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives were designed as multitarget inhibitors for Alzheimer's disease, targeting both acetylcholinesterase and carbonic anhydrases wikipedia.orgnih.gov. Some of these compounds exhibited significant inhibitory activity against hCA I and hCA II wikipedia.orgnih.gov. Another study on benzoylthioureido phenyl derivatives also identified compounds with potent inhibitory activity against hCA I, a target for the treatment of glaucoma nih.gov.

Acetylcholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease. Benzoic acid derivatives have been investigated as AChE inhibitors. In one study, a series of 2-, 3-, and 4-aminobenzoic acid derivatives were synthesized and evaluated for their cholinesterase inhibitory potential, with some compounds showing high inhibitory activity against AChE. Another study focused on pyrrolo-isoxazole benzoic acid derivatives, which demonstrated potent AChE inhibitory activity, with some compounds being more active than the standard drug donepezil.

| Compound Class | Target Enzyme | Key Findings |

| Methylene-aminobenzoic acid derivatives | Carbonic Anhydrase | Showed multifunctional inhibition against hCA I and hCA II wikipedia.orgnih.gov. |

| Tetrahydroisoquinolynyl-benzoic acid derivatives | Carbonic Anhydrase | Exhibited potent inhibition of hCA I and hCA II, with KI values in the nanomolar range wikipedia.orgnih.gov. |

| Benzoylthioureido phenyl derivatives | Carbonic Anhydrase | Revealed significant inhibitory activity against hCA I nih.gov. |

| Aminobenzoic acid derivatives | Acetylcholinesterase | Compound 5b showed the highest inhibition potential against AChE with an IC50 of 1.66 ± 0.03 µM. |

| Pyrrolo-isoxazole benzoic acid derivatives | Acetylcholinesterase | Several compounds displayed higher inhibitory activity than donepezil, with IC50 values around 17.5-19.1 nM. |

Neuraminidase Inhibition: While specific studies on this compound derivatives as neuraminidase inhibitors are less common, the broader class of benzoic acid derivatives has been explored for this purpose. A study on the design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors identified a compound, 4-(acetylamino)-3-guanidinobenzoic acid, with an IC50 of 2.5 x 10-6 M against N9 neuraminidase. This suggests that the benzoic acid scaffold is a viable starting point for developing inhibitors of this viral enzyme.

N-type Calcium Channel Modulation: Derivatives of this compound have been specifically investigated as modulators of N-type (Cav2.2) calcium channels, which are validated targets for the treatment of chronic and neuropathic pain. A series of fluorophenoxyanilides, designed as simplified analogues of ω-conotoxin GVIA mimetics, were synthesized and tested for their ability to inhibit N-type calcium channels. These studies found that the synthesized compounds inhibited KCl-mediated calcium ion channel responses in a dose-dependent manner in SH-SY5Y neuroblastoma cells. Despite being less complex than the original mimetics, some of these new compounds showed a significant improvement in activity.

| Compound Type | Target | Assay System | Key Findings |

| Fluorophenoxyanilide derivatives | N-type (Cav2.2) calcium channels | SH-SY5Y neuroblastoma FLIPR assay | Dose-dependent inhibition of Ca2+ responses; up to a seven-fold improvement in activity over original mimetics. |

G protein-coupled receptors (GPCRs): The benzoic acid framework is also relevant in the context of G protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. Specifically, free fatty acid receptors (FFARs), which are GPCRs, are activated by various fatty acids and their derivatives. FFAR3 (also known as GPR41) is a key target of short-chain fatty acids and is expressed in the sympathetic nervous system. While direct studies on this compound derivatives targeting FFARs are not extensively documented, the structural similarity to known ligands suggests potential for interaction. For instance, a study identified 4-methoxy-3-methyl-benzoic acid as a selective agonist for a modified FFA2 receptor, highlighting the potential for benzoic acid derivatives to modulate this class of GPCRs.

The this compound scaffold has been incorporated into molecules exhibiting a range of other biological activities.

Antimicrobial and Antifungal Activity: Research has demonstrated that derivatives of this compound possess antimicrobial and antifungal properties. These compounds are often synthesized by converting the carboxylic acid to amides or esters, which are then evaluated for their activity against various bacterial and fungal strains. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of these compounds, potentially contributing to their antimicrobial efficacy.

Anti-inflammatory Activity: The anti-inflammatory potential of compounds derived from this compound has also been explored. The mechanism of action for the anti-inflammatory effects of some benzoic acid derivatives is linked to the inhibition of enzymes such as lipoxygenase (LOX). For example, a study on 3-arylcoumarin derivatives bearing an N-benzyl triazole moiety identified compounds with dual inhibitory activity against lipoxygenase and butyrylcholinesterase, suggesting their potential in managing neuroinflammation associated with Alzheimer's disease.

The molecular mechanisms of action for derivatives of this compound are diverse and depend on the specific target.

For enzyme inhibitors , the mechanism typically involves the binding of the derivative to the active site of the enzyme, thereby preventing the substrate from binding and being converted to product. In the case of carbonic anhydrase inhibitors, the molecule often coordinates with the zinc ion in the active site. For acetylcholinesterase inhibitors, the mechanism can involve interactions with key amino acid residues in the active site gorge, leading to competitive or non-competitive inhibition nih.gov.

In the context of N-type calcium channel modulation , the mechanism involves the physical blockage of the ion channel pore. Theoretical studies and molecular modeling have suggested that some inhibitors bind within the channel cavity, between the selectivity filter and the internal gate. The inhibitor molecule can position itself to interfere with the selectivity filter and may also hinder the conformational changes required for the channel to open.

For GPCR modulation , the mechanism involves binding to the receptor, which can either activate (agonism) or block (antagonism) the receptor's signaling pathway. For example, activation of FFAR3 by its ligands can lead to the coupling of Gi-type G proteins, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This can, in turn, modulate downstream cellular processes such as neurotransmitter release.

Pharmacokinetic and Pharmacodynamic Considerations

The therapeutic potential of any bioactive compound is intrinsically linked to its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. For this compound and its derivatives, these aspects are subjects of significant research, particularly concerning their interactions with biological systems, metabolic fate, and distribution throughout the body.

Binding Affinities to Biomolecules

The ability of a molecule to bind to specific biological targets, such as proteins and enzymes, is fundamental to its mechanism of action. Benzoic acid derivatives are known to interact with various proteins, and the specific substitutions on the aromatic rings play a crucial role in determining the strength and specificity of these interactions. Studies on substituted benzoic acids have shown that their binding affinity to serum albumins, the most abundant proteins in blood plasma, is heavily influenced by the electronic properties of the substituents. nih.gov The electron-density distribution in the aromatic ring, which is altered by the presence of the electron-withdrawing fluorine atom and the phenoxy group in this compound, is a critical factor. nih.gov

The binding of benzoic acid anions to bovine serum albumin (BSA) has been shown to correlate with the Hammett constants of the substituents, particularly for meta- and para-substituted compounds. nih.gov This suggests that the electronic effects of the 3-fluoro and 3-phenoxy groups are key determinants of plasma protein binding, which in turn affects the compound's distribution and bioavailability. nih.gov Furthermore, research into other benzoic acid derivatives has demonstrated their capacity to bind to the BH3-binding groove of anti-apoptotic proteins like Mcl-1 and Bfl-1, highlighting the potential for this chemical class to act as inhibitors of protein-protein interactions. nih.gov The specific binding mode often depends on the hydrophobic interactions established by the substituents, a key feature of the phenoxy group. nih.gov

Metabolism and Distribution Profiles

Once a compound enters the body, it undergoes metabolic processes and is distributed to various tissues. The metabolic stability and distribution pattern are critical for its efficacy and duration of action. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability and bioavailability. Fluorinated aromatic compounds often exhibit improved metabolic profiles compared to their non-fluorinated counterparts.

For analogous benzoic acid derivatives, metabolism often proceeds via conjugation. The primary routes of elimination for compounds like benzophenone-3 and p-(3,3-dimethyl-1-triazeno) benzoic acid involve conjugation with glucuronic acid, which increases water solubility and facilitates excretion through urine. nih.govnih.gov It is plausible that this compound follows a similar metabolic pathway.

Distribution studies on related benzoic acid compounds in animal models have shown varied accumulation in different tissues. For instance, some derivatives concentrate in the liver, kidneys, and lungs. nih.gov The lipophilicity of a compound, often predicted by its LogP value, influences its distribution. A higher lipophilicity can lead to more extensive distribution into tissues. researchgate.net Given its structure, this compound is expected to be a lipophilic molecule, suggesting it could be widely distributed in the body.

Table 1: Conceptual Pharmacokinetic Parameters for Benzoic Acid Derivatives

| Parameter | Observation in Analogous Compounds | Implication for this compound |

| Protein Binding | High affinity to serum albumin, influenced by electronic substituent effects. nih.gov | Likely to exhibit significant plasma protein binding, affecting its free concentration. |

| Metabolism | Primarily through glucuronide conjugation. nih.govnih.gov Enhanced stability from fluorination. | Expected major metabolic pathway is glucuronidation, with the fluorine atom potentially slowing metabolic breakdown. |

| Distribution | Wide distribution, with accumulation in organs like the liver and kidney. nih.gov | As a lipophilic molecule, it is predicted to distribute extensively into various tissues. |

| Elimination | Primarily renal (urine) excretion of conjugated metabolites. nih.gov | The main route of excretion is likely to be urinary, following metabolic conversion. |

Contributions to Agrochemical Research and Development

The structural features of this compound, particularly the diphenyl ether core, are reminiscent of several classes of successful agrochemicals. This has prompted research into its potential as a building block for new herbicides and fungicides.

Diphenyl ether herbicides are a well-established class of agrochemicals that work by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO) in plants, leading to a rapid accumulation of toxic intermediates and cell death. The structural motif of this compound makes it an attractive starting point for the synthesis of new herbicidal candidates.

Research has shown that compounds featuring a fluorinated aromatic structure, such as the closely related isomer 3-(4-fluorophenoxy)benzoic acid, are effective in disrupting plant growth. chemimpex.com These molecules can offer selective action, controlling certain weed species while minimizing harm to crops, thereby enhancing agricultural productivity. chemimpex.com The development of proherbicides, which are inactive forms that convert to the active herbicide within the target plant, is an emerging strategy to improve efficacy and selectivity, and derivatives of bioactive acids are being explored for this purpose. nih.gov The carboxylic acid group on this compound provides a convenient handle for chemical modification to create such prodrug forms or to fine-tune the molecule's uptake and translocation within the plant.

The need for novel fungicides to combat plant diseases and overcome resistance is a constant driver of agrochemical research. nih.gov Benzoic acid and its derivatives have long been recognized for their antifungal properties against a wide range of fungi, including significant plant pathogens like Aspergillus niger and various Fusarium species. nih.govnih.govresearchgate.net

The diphenyl ether structure is also present in some fungicides. nih.gov Research on derivatives of 3-(4-fluorophenoxy)benzoic acid indicates its utility in developing fungicides that disrupt fungal reproduction. chemimpex.com The mechanism of action for many benzoic acid derivatives involves targeting fungal-specific enzymes, such as CYP53, which can provide a high degree of selectivity and reduce off-target effects. nih.gov By modifying the structure of this compound, researchers aim to create new compounds with enhanced potency and a broader spectrum of activity against pathogenic fungi that threaten crop yields. nih.govnih.gov

Table 2: Agrochemical Potential of the this compound Scaffold

| Application Area | Target Organism | Mode of Action (Hypothesized) | Structural Contribution |

| Herbicide | Weeds | Inhibition of key plant enzymes (e.g., PPO). | The diphenyl ether core is a known herbicidal pharmacophore. |

| Fungicide | Pathogenic Fungi | Disruption of fungal-specific enzymes (e.g., CYP53) or cell membranes. nih.gov | The benzoic acid moiety and diphenyl ether structure contribute to antifungal activity. chemimpex.comnih.gov |

Innovations in Materials Science and Advanced Materials

The same chemical characteristics that make this compound useful in biological applications also grant it significant potential in materials science. Its rigid aromatic structure, combined with the reactive carboxylic acid group and the polar fluorine atom, allows it to be used as a monomer in the synthesis of high-performance polymers.

Functionalized polymers are materials where specific chemical groups are incorporated into the polymer structure to impart desired properties. This compound is an ideal candidate for creating such polymers. The carboxylic acid group can readily participate in polymerization reactions, such as esterification or amidation, to form polyesters or polyamides.

The inclusion of the 3-fluorophenoxy side group along the polymer backbone introduces unique characteristics. The fluorine atom can enhance properties such as hydrophobicity and chemical stability, while the diaryl ether linkage provides a degree of flexibility. By incorporating this monomer, material scientists can tailor the properties of the resulting polymer, such as its solubility, reactivity, and affinity for other molecules. chemimpex.com

A primary goal in materials science is the creation of materials that can withstand extreme conditions. The incorporation of aromatic structures into polymers is a well-known strategy for increasing their thermal stability and mechanical strength.

When this compound is used as a monomer, the resulting polymers benefit from the rigidity and high thermal stability of the aromatic rings. chemimpex.com The presence of the ether linkage can also improve processability compared to polymers made from purely aromatic backbones. Materials incorporating this compound are noted for their improved thermal stability and chemical resistance, making them valuable in the production of durable materials for demanding industrial applications. chemimpex.com These enhanced properties make such polymers suitable for use in electronics, aerospace, and automotive industries where high-performance materials are essential.

Precursor in Composite Material Development

The molecular architecture of this compound, featuring a carboxylic acid group and a fluorinated phenoxy substituent, positions it as a valuable precursor in the synthesis of advanced polymers, which are fundamental components of composite materials. The presence of the carboxylic acid allows it to be integrated into polymer chains, particularly polyesters and polyamides, through esterification and amidation reactions, respectively.

Research into benzoic acid derivatives has demonstrated their utility in various polymerization processes. For instance, benzoic acid itself can act as an organocatalyst in the ring-opening (co)polymerization of monomers like L-lactide and ε-caprolactone, yielding biodegradable aliphatic polyesters. researchgate.netrsc.org This process, conducted under solvent-free conditions, highlights a sustainable route to producing polymers that can be further developed into composite materials. researchgate.netrsc.org The "living" character of this polymerization allows for the synthesis of well-defined block copolymers, such as PLLA-b-PCL-b-PLLA. researchgate.net

Furthermore, the incorporation of fluorinated benzoic acid derivatives into polymer structures can enhance the material's properties. The fluorine atom is known to impart increased thermal stability and chemical resistance. chemimpex.com While research specifically detailing this compound in composites is nascent, the principles derived from similar compounds, like 3-(4-Fluorophenoxy)benzoic acid, suggest its potential. chemimpex.com By serving as a monomer or a modifying agent, it can be used to create polymers with tailored characteristics suitable for high-performance applications where durability is critical. chemimpex.com Studies have also explored the segregation of benzoic acid within the crystalline phases of polymers like syndiotactic polystyrene, a method that could be used to precisely locate functional molecules within a polymer matrix. mdpi.com

The synthesis of polymers using multicomponent reactions, such as the Ugi four-component reaction, also presents a pathway for incorporating benzoic acid derivatives. researchgate.net This method allows for the creation of complex polymer structures from simple building blocks in a single step, offering an efficient route to novel materials that could form the matrix of advanced composites. researchgate.net

Analytical Chemistry Applications as a Reference Standard

In the realm of analytical chemistry, this compound serves as a crucial reference standard, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC). chemimpex.com A reference standard is a highly purified compound used as a measurement benchmark to confirm the identity and determine the concentration of other substances. pharmtech.comusp.org

The use of reference standards is a cornerstone of quality control in the pharmaceutical and chemical industries. pharmtech.comsigmaaldrich.com For a compound like this compound, its role as a standard is vital for the accurate quantification of related compounds and the validation of analytical methods. chemimpex.com When developing a new pharmaceutical or chemical entity, impurities that arise during synthesis must be identified and controlled. A certified reference material of high purity allows analysts to develop and validate specific and sensitive HPLC methods to detect and quantify these impurities at very low levels. pharmtech.com

For example, a related compound, 3-(4-Fluorophenoxy)benzoic acid, is explicitly used as a reference standard to aid in the precise identification and measurement of analogous compounds within complex mixtures. chemimpex.com The process involves preparing a solution of the reference standard at a known concentration and comparing its chromatographic behavior (e.g., retention time and detector response) to that of the analyte in a sample. usp.org This comparison allows for unambiguous identification and accurate calculation of the analyte's concentration.

The qualification of a reference standard involves rigorous characterization to establish its purity and identity. pharmtech.com This ensures the reliability of the data generated using it. Benzoic acid and its derivatives are available as certified reference materials from various suppliers, often with documentation tracing their characterization to primary standards from pharmacopeias. sigmaaldrich.comcpachem.com This traceability is essential for regulatory compliance and ensures the consistency and accuracy of analytical results across different laboratories.

The table below summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 394-34-3 |

| Molecular Formula | C₁₃H₉FO₃ |

| Molecular Weight | 232.21 g/mol |

| InChI Key | GYIPEQMXZPGDQF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)C(=O)O |

Future Research Directions and Concluding Perspectives on 3 3 Fluorophenoxy Benzoic Acid

Exploration of Novel Analogues and Structure-Activity Landscape Expansion

The core structure of 3-(3-Fluorophenoxy)benzoic acid presents a versatile scaffold for the design and synthesis of novel analogues with enhanced or specialized properties. Future research will likely focus on systematically modifying its chemical structure to expand the understanding of its structure-activity relationship (SAR).

The introduction of different functional groups at various positions on the benzoic acid and phenoxy rings can significantly influence the compound's biological activity and physicochemical properties. For instance, the position of the fluorine atom is known to affect the acidity of fluorobenzoic acid derivatives, which can, in turn, impact their biological uptake and interaction with target molecules. The exploration of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties, is a key strategy. For example, replacing the benzoic acid moiety with other acidic groups or even non-acidic functionalities could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. A study on HIV-1 maturation inhibitors demonstrated that replacing a C-3 benzoic acid with a cyclohexene (B86901) carboxylic acid or a novel spiro[3.3]hept-5-ene resulted in compounds with exceptional inhibitory activity and favorable pharmacokinetic profiles. nih.gov

Systematic SAR studies, such as those conducted on furazan-3,4-diamide analogs and berberine (B55584) derivatives, have proven effective in identifying key structural elements responsible for potent biological effects. nih.govnih.gov Similar comprehensive studies on analogues of this compound could lead to the discovery of new therapeutic agents. For example, research on 3-sulfonamido benzoic acid derivatives identified a potent antagonist for the P2Y14 receptor, a target for inflammatory diseases. nih.gov This highlights the potential of exploring different substitution patterns to discover novel drug candidates.

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of how this compound and its analogues interact with biological targets at the molecular level is crucial for rational drug design and the development of materials with specific functionalities. Future research will likely employ a range of advanced analytical and computational techniques to elucidate these mechanisms.

High-resolution structural biology methods, such as X-ray crystallography and cryo-electron microscopy, can provide detailed three-dimensional structures of the compound bound to its target proteins. This information is invaluable for understanding the specific molecular interactions that govern binding affinity and selectivity. Computational modeling and simulation techniques, including molecular docking and molecular dynamics simulations, can complement experimental data by predicting binding modes and energies, thereby guiding the design of new analogues with improved properties.

Furthermore, sophisticated biophysical techniques can be used to study the kinetics and thermodynamics of binding interactions. A deeper understanding of the compound's mechanism of action will be critical for its potential application in treating various diseases. For example, understanding how benzoic acid derivatives inhibit enzymes like tyrosinase can inform the design of more potent inhibitors. nih.gov

Integration with Emerging Technologies in Drug Discovery and Materials Design

The fields of drug discovery and materials science are continually evolving with the advent of new technologies. The integration of this compound research with these emerging platforms holds significant promise for accelerating the development of new products.

High-throughput screening (HTS) technologies allow for the rapid testing of large libraries of chemical compounds for their biological activity. By creating diverse libraries of this compound analogues, researchers can efficiently identify lead compounds for further development. The use of artificial intelligence (AI) and machine learning algorithms can further enhance this process by predicting the properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

In materials science, the unique properties of fluorinated compounds are being explored for the development of advanced materials. The incorporation of this compound or its derivatives into polymers or other materials could lead to the creation of substances with enhanced thermal stability, chemical resistance, or specific optical properties.

Sustainable Synthesis and Green Chemistry Approaches for Production

As the demand for specialty chemicals grows, there is an increasing emphasis on developing environmentally friendly and sustainable manufacturing processes. Future research on this compound will undoubtedly focus on implementing green chemistry principles to minimize the environmental impact of its production. jddhs.comresearchgate.net

Key areas of focus will include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the optimization of reaction conditions to improve energy efficiency. carlroth.com For example, traditional synthesis methods can be replaced with more eco-friendly approaches that reduce waste and avoid the use of hazardous materials. wjpmr.com The exploration of biocatalysis, using enzymes to carry out specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical synthesis.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Fluorophenoxy)benzoic acid, and how do reaction conditions influence yield?

The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing aryl-ether derivatives like this compound. Using 3-iodobenzoic acid and 3-fluorophenylboronic acid as reactants, with PdCl₂ as a catalyst and NaOH as a base, the reaction proceeds under mild conditions (60–80°C, 12–24 hrs). Key parameters affecting yield include catalyst loading (1–5 mol%), solvent polarity (preferably THF/H₂O mixtures), and stoichiometric ratios (1:1.2 aryl halide to boronic acid). Post-reaction purification via recrystallization (using ethanol/water) typically achieves >90% purity .

Q. How can solubility properties of this compound be leveraged for purification?

The compound’s moderate solubility in polar solvents (e.g., water at 25°C: ~1.2 g/L) allows for gradient recrystallization. A recommended protocol involves dissolving the crude product in hot ethanol (70°C) followed by incremental water addition to induce crystallization. This method minimizes co-precipitation of impurities, yielding >95% purity. Solubility data should be cross-validated using HPLC with a C18 column (mobile phase: 60:40 acetonitrile/0.1% formic acid) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., fluorine-induced splitting in aromatic protons).

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C-F stretch (~1100 cm⁻¹).

- LC-MS : Verify molecular ion [M-H]⁻ at m/z 232.04 (calculated for C₁₃H₈FO₃). Discrepancies in data (e.g., unexpected splitting in NMR) should prompt X-ray crystallography for structural validation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of stereochemistry and bond angles. For this compound, key metrics include:

- Dihedral angle between benzoic acid and fluorophenoxy rings (typically 45–60°).

- Hydrogen-bonding network : Carboxylic acid dimers (O···O distance ~2.6 Å) stabilize the crystal lattice. Discrepancies between computational (DFT) and experimental bond lengths >0.05 Å suggest recalibration of theoretical models .

Q. What strategies mitigate low bioactivity in pharmacological assays for fluorinated benzoic acid derivatives?

Structural analogs like 3-fluoro-4-methoxybenzoic acid (IC₅₀ ~5 µM against COX-2) suggest that electron-withdrawing groups enhance enzyme inhibition. For this compound, introduce methyl or nitro substituents at the 4-position of the benzoic acid ring to improve binding affinity. Assay conditions (pH 7.4 buffer, 37°C) must mimic physiological environments to avoid false negatives .

Q. How do fluorination patterns influence oxidative stability in environmental matrices?

Comparative studies of 3-fluorobenzoic acid (half-life in water: ~14 days) versus 3,5-difluoro derivatives (~28 days) indicate that meta-fluorination slows microbial degradation. For this compound, conduct accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. Hydrolysis at the ether linkage is a primary degradation pathway .

Q. What experimental designs address contradictory results in enzyme inhibition studies?

Use a factorial design to isolate variables:

- Factors : Substrate concentration (0.1–10 mM), incubation time (5–60 min), pH (6.0–8.0).

- Response : IC₅₀ values. ANOVA analysis (p < 0.05) identifies pH as a critical factor due to protonation of the carboxylic acid group. Replicate assays (n ≥ 3) reduce variability .

Methodological Best Practices

Q. How to optimize HPLC conditions for quantifying trace impurities?

Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm). Mobile phase: Gradient from 30% to 70% acetonitrile in 0.1% trifluoroacetic acid over 20 min. Detection: UV at 254 nm (LOQ: 0.1 µg/mL). Validate method robustness using ICH Q2(R1) guidelines .

Q. What computational tools predict metabolic pathways for fluorinated aromatics?

Software like Schrödinger’s BioLuminate or SwissADME models Phase I/II metabolism. For this compound, prioritize CYP450-mediated hydroxylation at the 4-position (MetaSite score >70%) and glucuronidation at the carboxylic acid group .

Q. How to design a SAR study for fluorophenoxy derivatives targeting inflammatory pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.